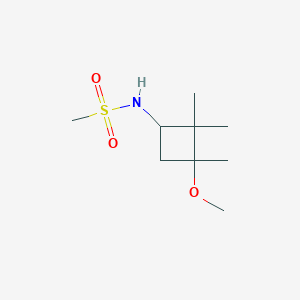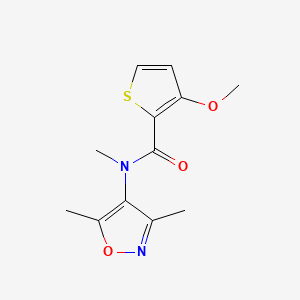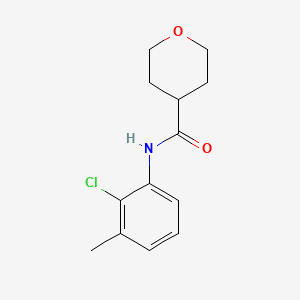
5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide is a chemical compound that belongs to the pyridine family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide involves its ability to inhibit the activity of various enzymes. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and ultimately results in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide have been extensively studied. It has been found to have anti-inflammatory and anti-tumor properties. It also has the potential to be used as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and anti-tumor properties, and its potential therapeutic applications. The limitations include its toxicity at high concentrations and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent analogs of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide.
3. Investigation of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
4. Studies to determine its mechanism of action in more detail.
5. Investigation of its potential use as a tool compound in drug discovery.
In conclusion, 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, with anti-inflammatory and anti-tumor properties. Its potential therapeutic applications make it an interesting compound for further investigation.
Synthesemethoden
The synthesis of 5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide involves the reaction of 5-chloro-2-aminopyridine with 2-methyl-3-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as cyclin-dependent kinases and histone deacetylases. It has also been shown to have anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-methylpyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-10(3-2-6-14-8)16-12(17)11-5-4-9(13)7-15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAHZWNZBULOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)



![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)






